molecular formula C24H23N3O B4322763 3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

Cat. No.: B4322763
M. Wt: 369.5 g/mol
InChI Key: HVPOFJZVAWWTNP-UHFFFAOYSA-N
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Description

1,3,4-trimethyl-8-(5-methyl-2-furyl)-2-(4-methylphenyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound that belongs to the class of dipyrrolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-trimethyl-8-(5-methyl-2-furyl)-2-(4-methylphenyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps in the synthesis may include:

    Formation of the pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The methyl, furyl, and phenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a large scale without significant loss of efficiency.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,3,4-trimethyl-8-(5-methyl-2-furyl)-2-(4-methylphenyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,4-trimethyl-8-(5-methyl-2-furyl)-2-(4-methylphenyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interacting with specific receptors in biological systems.

    Enzyme inhibition: Inhibiting the activity of certain enzymes.

    Pathway modulation: Affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dipyrrolopyridazines: Other compounds in this class with different substituents.

    Furyl-substituted compounds: Compounds with similar furyl groups.

    Phenyl-substituted compounds: Compounds with similar phenyl groups.

Uniqueness

1,3,4-trimethyl-8-(5-methyl-2-furyl)-2-(4-methylphenyl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-14-6-9-20(10-7-14)27-17(4)23-16(3)25-26-13-19(22-11-8-15(2)28-22)12-21(26)24(23)18(27)5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPOFJZVAWWTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN4C=C(C=C4C3=C2C)C5=CC=C(O5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 2
Reactant of Route 2
3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 3
Reactant of Route 3
3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 4
Reactant of Route 4
3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 5
Reactant of Route 5
3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Reactant of Route 6
Reactant of Route 6
3,5,7-trimethyl-11-(5-methylfuran-2-yl)-4-(4-methylphenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene

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